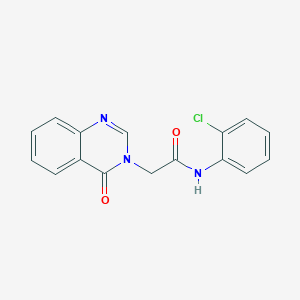

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of derivatives similar to N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide involves standard organic synthesis methods, including alkylation reactions in dimethylformamide with potassium carbonate at elevated temperatures. These processes yield targeted compounds with specific substitutions intended to enhance biological activity, as demonstrated in the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamides (Wassim El Kayal et al., 2022).

Molecular Structure Analysis

The molecular structure of compounds related to N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide, such as 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, has been analyzed using techniques like 1H NMR, 13C NMR, and LC/MS, revealing intricate details about their molecular frameworks (K. Saravanan et al., 2016).

Chemical Reactions and Properties

The chemical behavior of these compounds involves interactions with biological targets, such as GABA receptors and enzymes, although the desired anticonvulsant activity may not always be achieved. The presence of specific functional groups, like the NHCO cyclic fragment, plays a crucial role in their activity (Wassim El Kayal et al., 2022).

科学的研究の応用

Synthesis and Cytotoxic Evaluation

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is involved in the synthesis of quinazolinone-1, 3, 4-oxadiazole derivatives, which exhibit significant biological activities. A study demonstrated the synthesis of such derivatives through a multi-step reaction procedure, where N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide served as an intermediate. These compounds were evaluated for their cytotoxic effects against MCF-7 and HeLa cell lines, showing remarkable cytotoxic activity, particularly against HeLa cell line, at certain concentrations (Hassanzadeh et al., 2019).

Anticonvulsant Activity Evaluation

Another application of N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is in the synthesis of 1-benzylsubstituted derivatives for evaluating anticonvulsant activities. The study involved synthesizing these derivatives and testing their affinity to GABAergic biotargets, followed by an estimation of anticonvulsant activity using a PTZ-induced seizures model in mice. Although the synthesized substances did not exhibit significant anticonvulsant activity, the research contributed to understanding the pharmacophore role of the cyclic amide fragment in anticonvulsant activity manifestation (El Kayal et al., 2022).

Antihistamine Agents

The compound has also been explored for its potential as an antihistamine agent. In a study, a series of novel derivatives were synthesized by reacting N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide with various amines. These compounds were tested for their in vivo H1-antihistaminic activity, demonstrating significant protection against histamine-induced bronchospasm in animal models. This research suggests the potential of these derivatives in developing new antihistaminic agents (Alagarsamy et al., 2014).

Antibacterial and Antitumor Agents

N-(2-chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide is a key intermediate in synthesizing various compounds with potential antibacterial and antitumor activities. Research has shown the synthesis of such compounds and their evaluation against different bacterial strains and tumor cell lines, indicating moderate to good antibacterial activity and considerable antitumor efficacy (Desai et al., 2008).

特性

IUPAC Name |

N-(2-chlorophenyl)-2-(4-oxoquinazolin-3-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12ClN3O2/c17-12-6-2-4-8-14(12)19-15(21)9-20-10-18-13-7-3-1-5-11(13)16(20)22/h1-8,10H,9H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLHHDSZTZXIBKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(C=N2)CC(=O)NC3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.74 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-Chlorophenyl)-2-(4-oxo-3(4H)-quinazolinyl)acetamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-fluorophenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5572602.png)

![N-{2-[3-(1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-N-methylaniline](/img/structure/B5572609.png)

![N-1H-benzimidazol-2-yl-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5572630.png)

![6-methyl-5-(2-methylbenzyl)-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B5572637.png)

![2-methyl-3-[(4-methylbenzylidene)amino]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5572642.png)

![1-[4-(methylthio)benzyl]-4-piperidinecarboxamide](/img/structure/B5572655.png)

![N-isopropyl-2-(4-{2-[(4-methylphenyl)sulfonyl]carbonohydrazonoyl}phenoxy)acetamide](/img/structure/B5572657.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-3-methoxybenzamide](/img/structure/B5572659.png)

![2-(2-nitrophenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5572672.png)

![3-chloro-4-[(3-hydroxyphenyl)amino]-1-(2-methylphenyl)-1H-pyrrole-2,5-dione](/img/structure/B5572675.png)

![N-[3-(aminocarbonyl)-4,5-dimethyl-2-thienyl]-2-thiophenecarboxamide](/img/structure/B5572681.png)

![(4-morpholinylmethyl)[2-(2-pyridinyl)ethyl]phosphinic acid](/img/structure/B5572700.png)

![3-{[{[(4-chlorophenyl)sulfonyl]imino}(phenyl)methyl]amino}benzoic acid](/img/structure/B5572703.png)